(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methoxyphenyl moiety, making it useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of novel copolymers , suggesting that they may interact with various biochemical targets.
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, sugars, and other organic compounds . This property allows them to participate in various chemical reactions, including C-C bond formation, oxidation, and reduction .
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving protein interactions and signal transduction .
Pharmacokinetics
The compound’s predicted boiling point is 3467±270 °C, and its predicted density is 106±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Boronic acid derivatives are known to interact with various biological targets, potentially leading to a wide range of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol . For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Boronic Acid Formation: : The starting material, phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester , under conditions that promote the formation of the boronic ester group.
Methylation: : The phenol group is then methylated using a methylating agent, such as methyl iodide , to introduce the methoxy group.
Purification: : The final product is purified through techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : The boronic ester group can be reduced to form boronic acid.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed
Oxidation: : Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Reduction: : Formation of 4-methoxyphenylboronic acid .
Substitution: : Formation of nitro- or halo- derivatives of the phenyl ring.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the development of bioconjugation techniques and fluorescent probes.
Medicine: : Investigated for its potential use in drug discovery and development.
Industry: : Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a boronic ester and a methoxy group. Similar compounds include:
4-Methoxyphenylboronic acid
4-Methoxybenzoic acid
4-Methoxybenzaldehyde
These compounds share the methoxy group but differ in their functional groups and reactivity.
Properties
IUPAC Name |
[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8,16H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHQFOAQUDKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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